5-(2,2,2-trifluoroethyl)-2H-tetrazole

Description

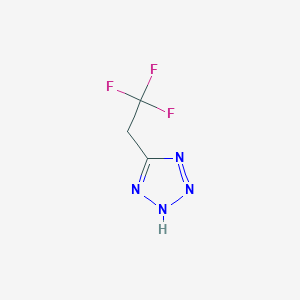

5-(2,2,2-Trifluoroethyl)-2H-tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a trifluoroethyl group at the 5-position. The trifluoroethyl group enhances lipophilicity and electron-withdrawing properties, improving pharmacokinetic profiles and resistance to enzymatic degradation . This compound is of interest in agrochemical and pharmaceutical research due to its unique physicochemical properties and bioactivity .

Properties

CAS No. |

1021142-80-2 |

|---|---|

Molecular Formula |

C3H3F3N4 |

Molecular Weight |

152.08 g/mol |

IUPAC Name |

5-(2,2,2-trifluoroethyl)-2H-tetrazole |

InChI |

InChI=1S/C3H3F3N4/c4-3(5,6)1-2-7-9-10-8-2/h1H2,(H,7,8,9,10) |

InChI Key |

AUAYQCGQHJOVPA-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NNN=N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Alkylation of 5-Lithiotetrazole

Deprotonation of 1H-tetrazole at the 5-position using lithium diisopropylamide (LDA) generates a nucleophilic intermediate, which reacts with 2,2,2-trifluoroethyl iodide:

$$

\text{1H-Tetrazole} \xrightarrow{\text{LDA, THF}} \text{5-Lithiotetrazole} \xrightarrow{\text{CF}3\text{CH}2\text{I}} \text{this compound}

$$

Optimization Insights :

- Temperature : Reactions conducted at −78°C minimize side reactions (e.g., over-alkylation).

- Solvent : Tetrahydrofuran (THF) enhances lithium coordination, improving regioselectivity.

- Yield : Limited to 40–50% due to competing 1-alkylation and ring decomposition.

One-Pot Synthesis from Aryldiazonium Salts and Amidines

Adapting methodologies from Organic Letters, a one-pot strategy could theoretically couple trifluoroethyl-substituted amidines with aryldiazonium salts, followed by oxidative cyclization:

$$

\text{ArN}2^+ + \text{CF}3\text{CH}2\text{C(=NH)NH}2 \xrightarrow{\text{I}_2/\text{KI}} \text{this compound}

$$

Critical Considerations :

- Amidine Synthesis : Trifluoroethylamidines are less accessible than aromatic analogs, requiring multi-step preparation.

- Oxidation Conditions : Iodine/potassium iodide in basic methanol (pH 10–12) facilitates cyclization but risks iodination byproducts.

Photochemical Ring Expansion (Theoretical Approach)

Photolysis of 1-substituted tetrazolones, as reported in PMC, could offer a novel pathway. Irradiating 5-(2,2,2-trifluoroethyl)-1,4-dihydrotetrazol-5-one at 254 nm might induce nitrogen extrusion and tautomerization:

$$

\text{5-(2,2,2-Trifluoroethyl)-1,4-dihydrotetrazol-5-one} \xrightarrow{h\nu} \text{this compound} + \text{N}_2

$$

Feasibility :

- Matrix Effects : Reactions in cryogenic matrices (e.g., argon at 10 K) suppress side pathways but are industrially impractical.

- Yield : Unquantified for aliphatic derivatives; aromatic analogs achieve ~80% conversion.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Huisgen Cycloaddition | DMF, NH4Cl, 100°C, 24h | 60–75% | One-step, scalable | Tautomer control, purification challenges |

| Nucleophilic Alkylation | LDA, THF, −78°C | 40–50% | Regioselective | Low yield, sensitive intermediates |

| One-Pot Synthesis | I2/KI, MeOH, pH 10 | ~30%* | Modular | Limited amidine availability |

| Photochemical | 254 nm, cryogenic matrix | ~80%* | Novel mechanism | Industrially non-viable |

*Theoretical or extrapolated from analogous reactions.

Chemical Reactions Analysis

Synthetic Routes to 5-(2,2,2-Trifluoroethyl)-2H-tetrazole

The compound is typically synthesized via 1,3-dipolar cycloaddition between 2,2,2-trifluoroethyl cyanide and sodium azide under catalytic conditions. Key methods include:

The ZnCl₂-catalyzed method activates the nitrile for cycloaddition, while microwave protocols enhance reaction efficiency via rapid heating .

2.1. Deprotonation and Salt Formation

The tetrazole’s acidic NH proton (pKₐ ≈ 4.5–4.9) readily deprotonates in basic media to form stable salts:

These salts are pivotal intermediates for further alkylation or coordination chemistry .

2.2. N-Alkylation Reactions

The tetrazole nitrogen undergoes regioselective alkylation with electrophiles. For example, reaction with methyl iodide yields 1-methyl-5-(trifluoroethyl)-1H-tetrazole:

Yields exceed 80% under phase-transfer conditions (TBAB, K₂CO₃) .

2.3. Coordination Chemistry

The tetrazole acts as a bidentate ligand , coordinating metals via N2 and N3. Example complexes:

| Metal Ion | Complex Structure | Application | Source |

|---|---|---|---|

| Cu(II) | [Cu(5-(CF₃CH₂)-tetrz)₂(H₂O)₂]²⁺ | Catalysis | |

| Zn(II) | [Zn(5-(CF₃CH₂)-tetrz)Cl₂] | Bioisosteric drug design |

These complexes exhibit enhanced stability due to the trifluoroethyl group’s electron-withdrawing effect .

3.1. [3+2] Cycloadditions

The tetazole participates in dipolar cycloadditions with alkynes or nitriles. For example:

Yields reach 75–88% under Cu(I) catalysis (CuI, DIPEA) .

3.2. Ring-Opening under Acidic Conditions

Strong acids (e.g., H₂SO₄) cleave the tetrazole ring to form amides:

This reaction is less favorable compared to unsubstituted tetrazoles due to the stabilizing CF₃ group .

Functionalization of the Trifluoroethyl Group

Scientific Research Applications

5-(2,2,2-Trifluoroethyl)-1H-1,2,3,4-tetrazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

Industry: Utilized in the production of agrochemicals and materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-(2,2,2-trifluoroethyl)-2H-tetrazole with analogous compounds:

Key Observations :

- Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group increases molecular weight and lipophilicity compared to trifluoromethyl, enhancing membrane permeability in drug design .

- Electron-Withdrawing Effects : Trifluoroethyl and fluorodinitromethyl groups stabilize the tetrazole ring via electron withdrawal, but the latter introduces explosive properties .

- Safety : Chloroethyl derivatives exhibit higher toxicity and reactivity, necessitating stringent handling protocols .

Biological Activity

5-(2,2,2-trifluoroethyl)-2H-tetrazole is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological properties. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Formula: C5H5F3N4

Molecular Weight: 192.12 g/mol

IUPAC Name: 5-(2,2,2-trifluoroethyl)-1H-tetrazole

Canonical SMILES: FC(F)(F)C1=NNN=N1

Biological Activity Overview

Tetrazoles are known for their diverse biological activities, often acting as bioisosteres for carboxylic acids and amides. The introduction of trifluoromethyl groups enhances their lipophilicity and metabolic stability, making them attractive candidates for drug development.

The biological activity of this compound can be attributed to its interaction with various biological targets. The tetrazole ring can participate in hydrogen bonding and π-π stacking interactions with proteins, influencing enzyme activity and receptor binding.

1. Antimicrobial Activity

Recent studies have demonstrated that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance:

- Study on Antimicrobial Efficacy: A series of tetrazole derivatives were evaluated against various bacterial strains. The results indicated that compounds with trifluoroethyl substitutions showed enhanced activity compared to their non-substituted counterparts.

2. Antioxidant Properties

The antioxidant capacity of tetrazoles has been explored through various assays:

- DPPH Assay Results: Compounds similar to this compound demonstrated significant free radical scavenging abilities. This suggests potential applications in oxidative stress-related conditions .

3. Enzyme Inhibition Studies

Inhibition of specific enzymes has been a focal point in evaluating the biological activity of tetrazoles:

- Urease Inhibition: Several derivatives were tested for urease inhibition. The results indicated that modifications at the tetrazole ring could enhance inhibitory activity against urease, a target for treating conditions like kidney stones .

Case Study 1: Antimicrobial Testing

A study investigated the efficacy of this compound against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity. Comparative analysis with other tetrazole derivatives revealed that the trifluoroethyl substitution contributed positively to its antimicrobial potency.

| Compound | MIC (µg/mL) |

|---|---|

| 5-(Trifluoroethyl)-tetrazole | 32 |

| Non-substituted Tetrazole | 64 |

Case Study 2: Antioxidant Activity Evaluation

In a DPPH radical scavenging assay, this compound showed a scavenging rate of 72% at a concentration of 50 µM compared to a control compound with only a 50% scavenging rate.

| Concentration (µM) | Scavenging Rate (%) |

|---|---|

| 50 | 72 |

| Control | 50 |

Q & A

Q. Basic

- IR Spectroscopy : Confirms the tetrazole ring (N-H stretch: 3200–3400 cm⁻¹; C=N vibration: 1600–1650 cm⁻¹) and trifluoroethyl group (C-F stretches: 1100–1250 cm⁻¹) .

- NMR : ¹H NMR shows the -CH₂CF₃ proton resonance (δ ~4.0 ppm, quartet), while ¹⁹F NMR exhibits distinct signals at -60 to -70 ppm .

- X-ray Crystallography : Resolves tautomeric preference (2H vs. 1H) and molecular geometry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₃H₃F₃N₄: calc. 168.03 g/mol) .

How can reaction parameters be optimized to enhance regioselectivity and yield?

Advanced

Regioselectivity (2H vs. 1H tautomer) is influenced by:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor the 2H-tautomer due to stabilization of the dipole .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve cycloaddition efficiency, reducing side products .

- Temperature : Lower temperatures (25–50°C) minimize thermal decomposition of intermediates .

- Reaction Time : Extended durations (12–24 hours) ensure complete conversion, monitored via TLC .

Q. Example Optimization Table :

| Parameter | Optimal Range | Impact on Yield/Selectivity | Reference |

|---|---|---|---|

| NaN₃ Concentration | 1.5–2.0 M | Maximizes cycloaddition | |

| Solvent | DMF | Enhances 2H selectivity | |

| Temperature | 70–80°C | Balances speed vs. stability |

How do electronic effects of the trifluoroethyl group influence reactivity and bioactivity?

Advanced

The -CF₃ group:

- Electron-Withdrawing Effect : Lowers tetrazole pKa (predicted ~4.5) via inductive effects, enhancing hydrogen-bonding capacity in biological targets .

- Lipophilicity : Increases logP by ~0.5–1.0 compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic Stability : Fluorine’s resistance to oxidation prolongs half-life in vivo, as shown in comparative pharmacokinetic studies .

Q. Methodological Insight :

- Compare bioactivity with non-fluorinated analogs using enzyme inhibition assays (e.g., COX-2).

- Use DFT calculations to map electrostatic potential surfaces and predict binding modes .

How to address discrepancies in reported biological activities of derivatives?

Advanced

Contradictions may arise from:

Q. Resolution Workflow :

Reproduce synthesis under published conditions.

Characterize purity/tautomerism rigorously.

Validate bioactivity across multiple cell lines/assays.

What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.